2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate
Overview
Description
“2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate” is a semi-fluorinated monomer . It is a low refractive index polymer used for cladding layers in optical waveguides and is known for its transparency and low surface tension .
Synthesis Analysis
This compound can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . Another related compound, 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride, can be synthesized from 2,2,2-Trifluoro-1-phenyl-ethylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H5F3O . The molecular weight is 174.1199 .Chemical Reactions Analysis
The compound undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 165-166 °C (lit.) and a density of 1.24 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Kinetic Resolution and Enantioselective Acylation
The kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation has been explored, showcasing the potential of certain aryl groups to achieve high selectivity. This method proves to be valuable for preparing enantiomerically pure compounds, demonstrating the chemical's utility in asymmetric synthesis and chiral chemistry (Xu et al., 2009).
2. Synthesis of Complex Organic Molecules
The compound has been involved in the synthesis of complex organic molecules like 5-carbaphosphatrane, showcasing its utility in constructing intricate molecular structures with potential applications in various chemical industries (Mironov et al., 2010).
3. Industrial Applications in Paint and Coating Agents
2,2,2-Trifluoroethyl methacrylate has been used in the production of functional water-repellent paints and optical fiber coating agents. Research on composite-type PVA pervaporation membranes for the esterification of this compound indicates its significant industrial applications (Ahn et al., 2005).
4. Block Copolymer Synthesis
The compound plays a role in the synthesis of block copolymers, which are crucial in various applications such as material science, drug delivery systems, and nanotechnology. Studies show its use in creating well-defined ABC-type triblock copolymers via atom transfer radical polymerization and stable free-radical polymerization (Tunca et al., 2002).
5. Synthesis of Quinoline Derivatives
It is involved in the synthesis of (trifluoromethyl)quinoline-3-carbonitrile derivatives through an intramolecular cyclization process, indicating its role in pharmaceutical and agrochemical product development (Darehkordi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAZQDOFPKNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564650 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate | |
CAS RN |
130540-87-3 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.